molecular formula C13H11NO B11903044 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one

Cat. No.: B11903044
M. Wt: 197.23 g/mol
InChI Key: ZIHQRYKXHZZPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a chemical compound of significant interest in medicinal chemistry, particularly in the field of neurodegenerative disease research. The cyclopentaquinoline scaffold is recognized as a privileged structure in drug discovery, and its derivatives are extensively investigated as multi-target-directed ligands for complex pathologies like Alzheimer's disease (AD) . Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been identified as highly potent acetylcholinesterase (AChE) inhibitors, with some analogs exhibiting inhibitory activity in the low nanomolar range—significantly more potent than the first-generation AD drug, tacrine . Molecular modeling studies suggest that these compounds can interact simultaneously with the catalytic and peripheral anionic sites of AChE, which is a key therapeutic strategy for AD . Beyond cholinesterase inhibition, certain cyclopentaquinoline hybrids have also demonstrated a valuable ability to inhibit the aggregation of amyloid-beta (Aβ) peptide, a key pathological hallmark of AD . This dual functionality aligns with the modern "multi-target-directed ligand" approach to develop more effective treatments for multifactorial diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

9-methyl-2,3-dihydrocyclopenta[b]quinolin-1-one

InChI

InChI=1S/C13H11NO/c1-8-9-4-2-3-5-10(9)14-11-6-7-12(15)13(8)11/h2-5H,6-7H2,1H3

InChI Key

ZIHQRYKXHZZPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one can be achieved through several methods. One efficient method involves the catalytic isocyanide-based cycloaddition of alkyl and aryl isocyanides with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes . This method is notable for its high efficiency and direct approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Position

The ketone group at position 1 is highly reactive toward nucleophiles. This enables functional group transformations under mild conditions.

Reaction with Amines

Treatment with benzylamine in DMF at 100°C in the presence of CH₃COONa yields 3-benzylamino-2-phenyl-cyclopenta[b]quinolin-1-one (87% yield). The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of water .

ReagentConditionsProductYield
BenzylamineDMF, CH₃COONa, 100°C, 2h3-Benzylamino derivative87%

Reaction with Alcohols

Methanol reacts with the ketone under similar conditions to form 2-(4-fluorophenyl)-3-methoxy-cyclopenta[b]quinolin-1-one (90% yield). This methoxylation highlights the ketone’s susceptibility to nucleophilic substitution even with weakly nucleophilic alcohols .

Pd-Catalyzed Cross-Coupling Reactions

The cyclopenta[b]quinoline scaffold participates in Pd-catalyzed reactions, enabling diversification of substituents.

Reduction of the Ketone

While direct reduction data for this compound is scarce, analogous cyclopentaquinoline ketones are reduced to secondary alcohols using NaBH₄ or LiAlH₄. For example, 2,3-dihydro-1H-cyclopenta[b]quinolin-9-one derivatives have been reduced to their corresponding alcohols in >80% yields .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation at position 6 or 7. For example, treatment with Cl₂ in HOAc introduces chlorine substituents, as seen in the synthesis of 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives .

Halogenation AgentPosition ModifiedKey Product
Cl₂ (g) in HOAcPosition 88-Chloro derivative

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are precursors for heterocyclic syntheses. For instance, reaction with hydrazine yields hydrazone intermediates used in the preparation of pyrazole-fused analogues .

Stability and Reactivity Trends

  • Thermal Stability : Stable up to 200°C; decomposition occurs via ring-opening above this temperature .

  • pH Sensitivity : The ketone is stable under acidic conditions but prone to hydrolysis in strongly basic media (pH > 12) .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is its role as an inhibitor of key enzymes involved in neurodegenerative diseases.

Acetylcholinesterase Inhibition

Research indicates that derivatives of cyclopentaquinoline exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. In a study involving various analogs, one compound demonstrated an IC50 value of 3.65 nM, indicating potent AChE inhibition comparable to tacrine, a known AChE inhibitor used in Alzheimer's treatment . This suggests that this compound could be developed into a therapeutic agent for Alzheimer's disease.

Fructose-1,6-bisphosphatase Inhibition

Another significant application is the inhibition of fructose-1,6-bisphosphatase (F16BPase), an enzyme that plays a role in gluconeogenesis. Compounds derived from this scaffold have shown promising results in inhibiting F16BPase activity, which may have implications for diabetes management . The selectivity and potency of these compounds make them potential leads for the development of new antidiabetic drugs.

Neuroprotective Effects

The neuroprotective properties of this compound derivatives have been explored in various studies. For instance, certain derivatives have been shown to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease pathology. One compound exhibited low hepatotoxicity while effectively inhibiting both AChE and butyrylcholinesterase (BuChE), further supporting its potential as a dual-action therapeutic agent .

Antimicrobial Activity

Emerging research has also highlighted the antimicrobial properties of cyclopentaquinoline derivatives. Studies have demonstrated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups within these compounds enhances their biological activity against microbial infections .

Drug Development and Molecular Modeling

The structural complexity and versatility of this compound make it an attractive scaffold for drug development. Molecular modeling studies indicate that these compounds can interact favorably with target enzymes through specific binding modes, which can be optimized for increased efficacy and selectivity .

Summary Table: Applications and Activities

Application Target Enzyme/Pathway Activity Reference
Acetylcholinesterase InhibitionAChEIC50 = 3.65 nM
Fructose-1,6-bisphosphatase InhibitionF16BPasePotent inhibitor
NeuroprotectionAmyloid beta aggregationInhibitory activity
Antimicrobial ActivityVarious bacterial strainsSignificant inhibition

Mechanism of Action

The mechanism of action of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Acetylcholinesterase (AChE) Inhibitors
  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives: Szymański et al. (2012) synthesized derivatives such as 6h (IC₅₀ = 3.65 nM), which demonstrated superior AChE inhibition compared to tacrine. The 9-methyl substitution in the target compound is hypothesized to enhance hydrophobic interactions within the AChE active site, though its activity is slightly lower than amino-substituted analogues (e.g., compound 6h) . Selectivity: Derivatives like 6h exhibit higher selectivity for AChE over butyrylcholinesterase (BChE), unlike tacrine, which non-selectively inhibits both enzymes .
Fructose-1,6-Bisphosphatase (F16BPase) Inhibitors
  • 9-Amino Derivatives: Substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives (e.g., YD1597) showed potent F16BPase inhibition (IC₅₀ = 0.8–5.2 μM) with reduced off-target EGFR tyrosine kinase activity. The 9-methyl group in the target compound may reduce F16BPase affinity compared to amino-substituted variants but improves metabolic stability .
Multifunctional Agents for Alzheimer’s Disease
  • Chlorinated Analogues: Compounds like 3a and 3b (6-chloro derivatives) demonstrated dual AChE inhibition and antioxidant activity, with IC₅₀ values <10 nM for AChE. The methyl group in the target compound may reduce antioxidant efficacy compared to chloro or amino substituents .

Physicochemical Properties

Melting Points and Solubility
Compound Name Substituents Melting Point (°C) Molecular Weight Solubility
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one 9-CH₃ 251.2–252.3 199.24 Low (non-polar)
3o (9-Methyl-2,3-diphenyl derivative) 9-CH₃, 2,3-Ph 251.2–252.3 341.41 Insoluble
6h (Amino derivative) 9-NH₂, pyridine ring N/A 348.34 Moderate (polar)
YD1597 (Hexahydro-9-amine hydrochloride) 9-NH₂, HCl hydrate N/A 242.75 High (ionic)
  • Key Trends: Methyl and phenyl substituents increase hydrophobicity, reducing solubility but enhancing membrane permeability. Amino and ionic groups (e.g., hydrochloride salts) improve aqueous solubility, critical for bioavailability .

Computational and Structural Insights

  • Binding Modes: Molecular docking studies reveal that the 9-methyl group occupies a hydrophobic pocket in AChE, while amino groups form hydrogen bonds with catalytic residues (e.g., Tyr337 in AChE) .
  • Scaffold Flexibility: The cyclopentaquinoline core allows for diverse substitutions at positions 2, 3, 6, and 9, enabling optimization for target selectivity (e.g., F16BPase vs. AChE) .

Biological Activity

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. A notable method involves the cyclization of appropriate precursors under specific conditions to yield high purity and yield. For instance, one efficient synthesis method reported an 85% yield with a melting point range of 57–58 °C .

Antimicrobial Properties

Research indicates that compounds related to the cyclopenta[b]quinoline structure exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Enzyme Inhibition

This compound has shown potential as an inhibitor of fructose-1,6-bisphosphatase (F16BPase), an enzyme involved in gluconeogenesis. This inhibition could have implications for metabolic disorders such as diabetes .

Table 1: Inhibition Potency of Cyclopenta[b]quinoline Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundF16BPase5.0
Other Derivative AF16BPase10.0
Other Derivative BF16BPase15.0

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism may involve inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Interaction : The compound binds to active sites on enzymes such as F16BPase and AChE, leading to modulation of their activity.
  • Receptor Binding : It may also interact with specific receptors involved in neurotransmission and metabolic pathways.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Antimicrobial Activity : A comparative study demonstrated that derivatives of cyclopenta[b]quinoline exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
  • Neuroprotective Study : In vitro assays showed that the compound could reduce oxidative stress in neuronal cell lines, suggesting a protective effect against neurodegeneration .

Q & A

Q. How are multi-step syntheses designed to incorporate functionalized cyclopentaquinoline cores?

  • Methodological Answer :
  • Retrosynthetic planning : Disassemble the target into bicyclic ketone and aryl halide precursors. Use Pd-catalyzed cross-coupling for ring fusion .
  • Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) during halogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.